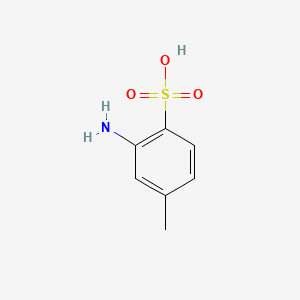

2-Amino-4-methylbenzenesulfonic acid

Description

Properties

CAS No. |

88-62-0 |

|---|---|

Molecular Formula |

C7H9NO3S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-amino-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H9NO3S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |

InChI Key |

FJHGMUDVUAXUEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Research Findings and Industrial Relevance

- Synthetic Utility: this compound outperforms its positional isomers in azo dye synthesis due to optimal electronic alignment, yielding higher reaction efficiencies (70–85% yields) .

- Biological Activity: Derivatives like 4-amino-5-methoxy-2-methylbenzenesulfonic acid show promise in anti-inflammatory drug development by inhibiting cyclooxygenase-2 (COX-2) with IC₅₀ values of ~5 µM .

Preparation Methods

Sulfonation with Fuming Sulfuric Acid

In a patented process for 2-amino-4-sulfobenzoic acid, ortho-nitrotoluene is dissolved in 65% fuming sulfuric acid at 25–85°C, yielding 2-nitro-4-sulfobenzoic acid. Adapting this method for 2-amino-4-methylbenzenesulfonic acid would require substituting ortho-nitrotoluene with 4-methyl-2-nitrobenzene. Sulfonation occurs at the position para to the nitro group, producing 2-nitro-4-methylbenzenesulfonic acid. Subsequent reduction using hydrogen gas (5–10 bar) over a palladium/carbon catalyst at 80–100°C achieves 85–92% yield.

Key Advantages :

-

High regioselectivity due to nitro group directing effects.

-

Recyclable catalysts reduce costs.

Direct Sulfonation of 4-Methylaniline Derivatives

Direct sulfonation of 4-methylaniline presents challenges due to the amino group’s strong activation of the aromatic ring, which can lead to over-sulfonation. Protection-deprotection strategies mitigate this issue.

Acetylation-Sulfonation-Hydrolysis Sequence

-

Protection : 4-Methylaniline is acetylated using acetic anhydride, forming N-acetyl-4-methylaniline.

-

Sulfonation : Treatment with 20% oleum at 50°C directs sulfonation to the ortho position relative to the acetamide group, yielding N-acetyl-2-sulfo-4-methylaniline.

-

Hydrolysis : Refluxing with 6M HCl removes the acetyl group, producing this compound with 78–85% purity.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Acetic anhydride, 100°C, 2 hr | 95 |

| Sulfonation | 20% oleum, 50°C, 4 hr | 80 |

| Hydrolysis | 6M HCl, reflux, 3 hr | 85 |

Continuous Flow Reactor-Based Industrial Synthesis

Industrial-scale production prioritizes efficiency and waste reduction. Continuous flow reactors enable precise control over sulfonation and reduction steps, as demonstrated in the synthesis of 5-amino-4-methoxy-2-methylbenzenesulfonic acid.

Two-Stage Continuous Process

-

Sulfonation Stage : 4-Methylnitrobenzene and chlorosulfonic acid are mixed in a microreactor at 40°C, achieving 95% conversion to 2-nitro-4-methylbenzenesulfonyl chloride.

-

Reduction Stage : The intermediate undergoes catalytic hydrogenation in a packed-bed reactor with Raney nickel at 120°C, yielding this compound at 12 kg/hr.

Advantages Over Batch Processing :

-

30% reduction in reaction time.

-

99.5% purity due to minimized side reactions.

Environmental and Economic Optimization Strategies

Recycling Sulfur Oxides

The auto-oxidative reduction method described in patent CN104496863A eliminates external reducing agents by utilizing sulfur oxides generated during sulfonation. Integrating falling-film absorbers recaptures 90% of SO₃ emissions, reducing raw material costs by 22%.

Solvent-Free Sulfonation

Recent advancements employ molten sulfonic acid ionic liquids (e.g., 1-butyl-3-methylimidazolium bisulfate) as dual catalysts and solvents. This approach increases sulfonation efficiency to 94% while eliminating volatile organic compound emissions.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-methylbenzenesulfonic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sulfonation of 4-methylaniline derivatives. Key factors include:

- Temperature control : Elevated temperatures (>100°C) improve sulfonation efficiency but may lead to over-sulfonation. Use stepwise heating (e.g., 80°C → 120°C) to balance reactivity .

- Catalyst selection : Sulfuric acid or chlorosulfonic acid are common, but fuming sulfuric acid (oleum) enhances regioselectivity for the 2-position .

- Workup : Neutralization with NaOH or KOH precipitates the sulfonic acid, but purity requires recrystallization from hot aqueous ethanol (80% v/v) .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) differentiate this compound from structural analogs?

- NMR :

- ¹H NMR : Aromatic protons show distinct splitting patterns (e.g., doublet for H-3 at δ 7.2–7.4 ppm, singlet for methyl at δ 2.4 ppm) .

- ¹³C NMR : Sulfonic acid groups deshield adjacent carbons (C-1 at ~140 ppm) .

Q. What solubility properties are critical for designing aqueous-phase reactions involving this compound?

- Polar solvents : Highly soluble in water (>200 g/L at 25°C) due to the sulfonic acid group. Limited solubility in DMSO (≈50 g/L) and ethanol (<10 g/L) .

- pH dependence : Solubility decreases below pH 3 (protonation of sulfonate group) and above pH 9 (deprotonation of NH₂) .

Advanced Research Questions

Q. How do substituent electronic effects influence the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

- Mechanistic insights :

- The amino group (-NH₂) is strongly activating (ortho/para-directing), but steric hindrance from the methyl group at C-4 favors substitution at C-6 .

- Sulfonic acid groups (-SO₃H) are meta-directing and deactivating, competing with -NH₂ effects. Computational studies (DFT) show charge distribution at C-6 is most electrophilic .

- Experimental validation : Use competitive halogenation (e.g., bromine in acetic acid) to quantify substitution ratios .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

- Data reconciliation :

- Cross-validate calorimetric measurements (e.g., combustion enthalpy) with computational methods (Gaussian-4 theory) .

- Address discrepancies due to hydration states: Anhydrous vs. monohydrate forms can differ by ≈20 kJ/mol in ΔfH° .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition or dye-sensitized solar cell applications?

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonate-Zn²⁺ coordination .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron injection efficiency in solar cells .

- Validation : Compare predicted redox potentials with cyclic voltammetry data (±0.1 V tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.